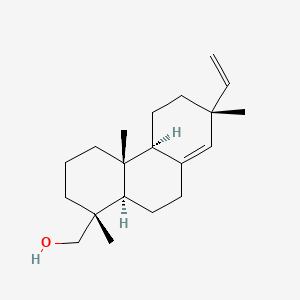

Sandaracopimarinol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sandaracopimarinol is a natural product found in Pinus pumila, Cryptomeria japonica, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Sandaracopimarinol exhibits significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a candidate for developing natural antimicrobial agents. For instance, studies have shown that this compound, when combined with ferruginol, demonstrates a synergistic effect against the mycelial growth of Lentinula edodes (shiitake mushroom) . This property is particularly valuable in food preservation and pharmaceutical formulations.

Termiticidal Activity

The compound has also been identified as having termiticidal properties. It has been effective in controlling termite populations, which poses a significant threat to wooden structures and agricultural products. The effectiveness of this compound in this regard opens avenues for its use as a natural pesticide .

Antioxidant Effects

This compound has shown promising antioxidant activities. In various assays, including the DPPH radical scavenging test, it exhibited significant capacity to neutralize free radicals, suggesting its potential application in health supplements and cosmetic formulations aimed at reducing oxidative stress .

Applications in Agriculture

The termiticidal properties of this compound make it an attractive candidate for sustainable pest management strategies. By using natural compounds like this compound, farmers can reduce reliance on synthetic pesticides, thus minimizing environmental impact and promoting ecological balance.

Pharmaceutical Applications

Given its antimicrobial and antioxidant properties, this compound could be explored for use in pharmaceutical formulations targeting infections or oxidative stress-related conditions. Its potential to enhance the efficacy of existing antibiotics through synergistic effects is particularly noteworthy .

Material Science

The incorporation of this compound into polymers or coatings could enhance their resistance to microbial degradation and improve their overall durability. This application is particularly relevant in developing materials for medical devices or packaging that require antimicrobial properties .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, with higher concentrations leading to more significant inhibition .

Case Study 2: Termiticidal Activity

Field trials demonstrated that formulations containing this compound significantly reduced termite activity in treated wood samples compared to untreated controls. This finding supports its potential as a natural alternative to chemical insecticides in pest management .

Eigenschaften

Molekularformel |

C20H32O |

|---|---|

Molekulargewicht |

288.5 g/mol |

IUPAC-Name |

[(1R,4aR,4bS,7R,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-1-yl]methanol |

InChI |

InChI=1S/C20H32O/c1-5-18(2)12-9-16-15(13-18)7-8-17-19(3,14-21)10-6-11-20(16,17)4/h5,13,16-17,21H,1,6-12,14H2,2-4H3/t16-,17-,18-,19-,20+/m0/s1 |

InChI-Schlüssel |

JEOZUAHPKAVXSF-VYJAJWGXSA-N |

Isomerische SMILES |

C[C@@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)CO)C)C=C |

Kanonische SMILES |

CC1(CCC2C(=C1)CCC3C2(CCCC3(C)CO)C)C=C |

Synonyme |

sandaracopimarinol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.